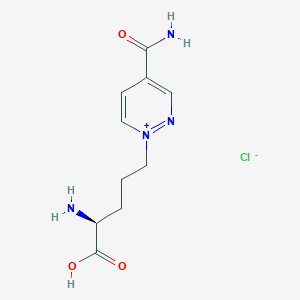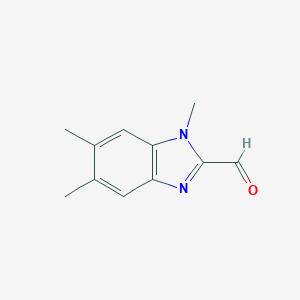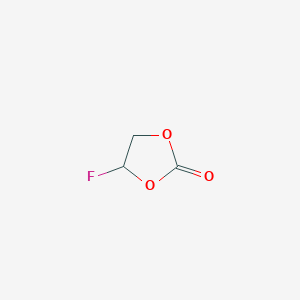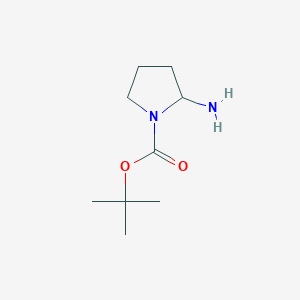
Pyridazomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride is a chemical compound with a complex structure that includes both amino and carboxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Pyridazinium Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Amino and Carboxyl Groups: Functionalization of the pyridazinium ring to introduce amino and carboxyl groups is achieved through specific reagents and catalysts.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Industrial Production Methods
In an industrial setting, the production of (S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and automation to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridinium chloride
- (S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium bromide
Uniqueness
(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
115920-43-9 |
|---|---|
Molecular Formula |
C10H16N4O3.Cl |
Molecular Weight |
274.7 g/mol |
IUPAC Name |
(2S)-2-amino-5-(4-carbamoylpyridazin-1-ium-1-yl)pentanoic acid;chloride |
InChI |
InChI=1S/C10H14N4O3.ClH/c11-8(10(16)17)2-1-4-14-5-3-7(6-13-14)9(12)15;/h3,5-6,8H,1-2,4,11H2,(H2-,12,15,16,17);1H/t8-;/m0./s1 |
InChI Key |
UNLIMPSYAWNGDA-QRPNPIFTSA-N |
SMILES |
C1=C[N+](=NC=C1C(=O)N)CCCC(C(=O)O)N.[Cl-] |
Isomeric SMILES |
C1=C[N+](=NC=C1C(=O)N)CCC[C@@H](C(=O)O)N.[Cl-] |
Canonical SMILES |
C1=C[N+](=NC=C1C(=O)N)CCCC(C(=O)O)N.[Cl-] |
Synonyms |
Pyridazomycin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)










